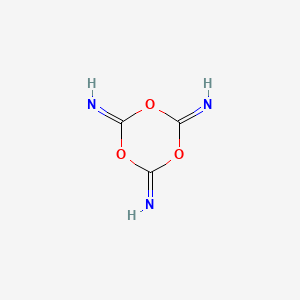
Cyamelide
カタログ番号:
B1252880
CAS番号:
462-02-2
分子量:
129.07 g/mol
InChIキー:
SMEDVXJKKOXLCP-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyamelide is a trioxane.
特性
CAS番号 |
462-02-2 |
|---|---|
分子式 |
C3H3N3O3 |
分子量 |
129.07 g/mol |
IUPAC名 |
1,3,5-trioxane-2,4,6-triimine |
InChI |
InChI=1S/C3H3N3O3/c4-1-7-2(5)9-3(6)8-1/h4-6H |
InChIキー |
SMEDVXJKKOXLCP-UHFFFAOYSA-N |
SMILES |
C1(=N)OC(=N)OC(=N)O1 |
正規SMILES |
C1(=N)OC(=N)OC(=N)O1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


Two-three heated moles of ammonia to one mol of heated carbon dioxide, heated at 160 to 210 degree C. is forced through a reactor which has an aqueous solution or oil-water slurry of ammonia and carbon dioxide which is being circulated at 160° to 210° C. and under 2-6000 psi to form ammonium carbamate which when heated lose 1 mol of water thereby producing an aqueous urea. The aqueous urea contains small amounts of ammonia, ammonium carbonate and biuret. The aqueous urea is concentrated and the urea crystalizes out. The urea may be heated to above the boiling point of urea to produce biuret or cyanuric acid and cyamelide. When urea is heated with a small amount of water it condensates to for a partially hydrolyzed urea condensate.




Name
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-Methylcyclopropene
Cat. No.: B038975
CAS No.: 3100-04-7
Stearoyl chloride
Cat. No.: B042655
CAS No.: 112-76-5
5-(3-Buten-1-ynyl)-2,2'-bithiophene
Cat. No.: B073380
CAS No.: 1134-61-8
Vanadium disulfide
Cat. No.: B084465
CAS No.: 12166-28-8















